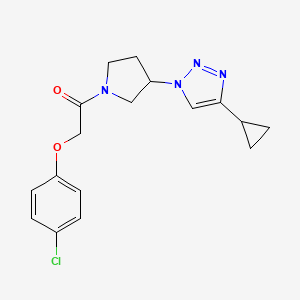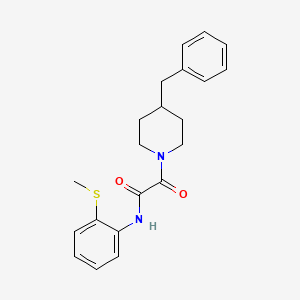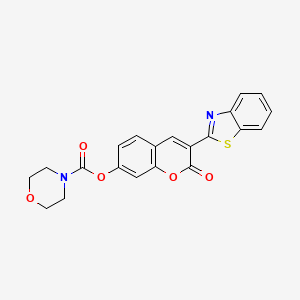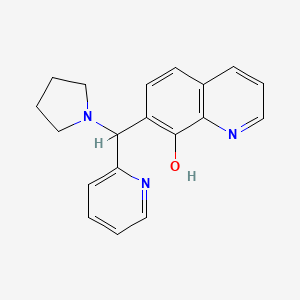![molecular formula C16H18FN3O3S2 B2541332 N-{3-fluoro-4-[4-(methylsulfonyl)piperazino]phenyl}-2-thiophenecarboxamide CAS No. 478260-24-1](/img/structure/B2541332.png)
N-{3-fluoro-4-[4-(methylsulfonyl)piperazino]phenyl}-2-thiophenecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-{3-fluoro-4-[4-(methylsulfonyl)piperazino]phenyl}-2-thiophenecarboxamide” is a chemical compound with a specific structure . It is related to "3-Fluoro-4-(methylsulfonyl)phenylboronic Acid" .
Molecular Structure Analysis
The molecular structure of a related compound, “3-Fluoro-4-(methylsulfonyl)phenylboronic Acid”, has been described . It has the molecular formula C7H8BFO4S and a molecular weight of 218.01 .Physical And Chemical Properties Analysis
The physical and chemical properties of a related compound, “3-Fluoro-4-(methylsulfonyl)phenylboronic Acid”, have been described . It is a solid at room temperature .Applications De Recherche Scientifique
Boronic Acid Derivatives in Organic Synthesis
Boronic acid pinacol ester compounds serve as crucial intermediates in organic synthesis. They find applications in carbon-carbon coupling and carbon heterocoupling reactions . Due to their unique structure, these compounds exhibit good biological activity and pharmacological effects. In cancer treatment, they are used in boron neutron capture therapy and feedback control drug transport polymers. Notably, arylboronic acids are stable, easily accessible, and widely employed nucleophiles in Suzuki reactions.
Fluorine-Containing Compounds in Medicine
Fluorine-containing compounds play a significant role in medicine. Among the top 200 globally sold drugs, 29 are fluorine-containing, FDA-approved medications . The strong electronegativity of fluorine enhances its affinity to carbon, resulting in high biological activity, stability, and drug resistance. Researchers continue to explore novel fluorinated drugs for therapeutic purposes.
Amide Local Anesthetics and Cancer Treatment
Amide local anesthetics have widespread clinical use, particularly in cancer surgery. In vivo studies and clinical data suggest that these anesthetics may benefit cancer treatment and hold promise for future applications . Their potential lies in managing pain during surgical procedures and improving patient outcomes.
Crystallographic and Conformational Analyses
Understanding the molecular structure of compounds is essential for their applications. In the case of N-{3-fluoro-4-[4-(methylsulfonyl)piperazino]phenyl}-2-thiophenecarboxamide, conformational analysis plays a key role. Techniques such as FTIR, NMR (1H and 13C), and MS verify the structure, while X-ray diffraction provides crystallographic insights. Density functional theory (DFT) calculations further elucidate molecular properties and conformation .
Synthesis of Novel Benzoxazole Derivatives
A straightforward synthetic route exists for N-substituted 6-fluoro-3-(piperidin-4-yl)-1,2-benzoxazole derivatives. These compounds are obtained from piperidine-4-carboxylic acid, 1,3-difluorobenzene, and various halogen derivatives. The target products exhibit yields of 55–92% and hold potential for diverse applications .
Linezolid Synthesis
Linezolid, an antibiotic used to treat infections, can be prepared via a novel method. The compound (S)-N-{3-[3-fluoro-4-(morpholin-4-yl)phenyl]-2-oxo-5-oxazolidinyl}methyl acetamide serves as an intermediate in this process. Linezolid is obtained through only four steps, demonstrating its practical applicability .
Safety and Hazards
Propriétés
IUPAC Name |
N-[3-fluoro-4-(4-methylsulfonylpiperazin-1-yl)phenyl]thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18FN3O3S2/c1-25(22,23)20-8-6-19(7-9-20)14-5-4-12(11-13(14)17)18-16(21)15-3-2-10-24-15/h2-5,10-11H,6-9H2,1H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHJHLRHKBIDIFR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCN(CC1)C2=C(C=C(C=C2)NC(=O)C3=CC=CS3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18FN3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Lithium 3-[(tetrahydro-2H-pyran-4-yl)methyl]-3H-imidazo[4,5-b]pyridine-2-carboxylate](/img/structure/B2541256.png)

![(E)-3-{4-[(3-chlorobenzyl)oxy]phenyl}-N-(2-thienylmethyl)-2-propenamide](/img/structure/B2541258.png)

![N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)-4-(phenylthio)butanamide](/img/structure/B2541262.png)
![(Z)-N-(3-chloro-4-methoxyphenyl)-2-cyano-3-[2-(furan-2-yl)-1,3-thiazol-4-yl]prop-2-enamide](/img/structure/B2541265.png)

![2-Methyl-1-[2-(4-nitrophenyl)-2-oxoethyl]pyridinium bromide](/img/structure/B2541267.png)
![2-methyl-3-phenyl-5-(propan-2-yl)-N-(pyridin-4-yl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2541268.png)

![N-(4-methoxyphenyl)-2-{[5-(3-methoxyphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2541271.png)